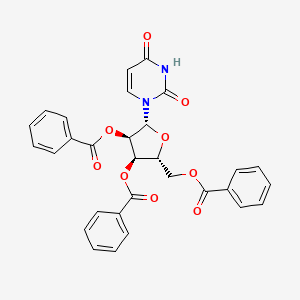
Uridine 2',3',5'-tribenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 2’,3’,5’-tribenzoate is a synthetic derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is formed by attaching benzoic acid groups to the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar ring in uridine. The modification enhances the compound’s lipophilicity, making it more soluble in non-polar solvents and altering its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uridine 2’,3’,5’-tribenzoate is synthesized through a multi-step process involving the protection of the hydroxyl groups on the ribose ring of uridine. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions are protected using benzoyl chloride in the presence of a base such as pyridine.
Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of uridine 2’,3’,5’-tribenzoate likely follows similar steps as the laboratory synthesis but on a larger scale. Industrial processes may involve optimization of reaction conditions to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Hydrolysis and Stability
The benzoate groups undergo hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage occurs at elevated temperatures (e.g., reflux in 80% acetic acid), regenerating uridine .
-
Base-catalyzed hydrolysis : Sodium hydroxide in methanol quantitatively removes benzoate esters at room temperature .
Kinetic Data :
| Condition | pH | Half-life (h) | Products | Reference |
|---|---|---|---|---|
| 0.1 M HCl, 80°C | 1 | 2.5 | Uridine + benzoic acid | |
| 0.1 M NaOH, RT | 13 | <0.5 | Uridine + benzoate salts |
Functionalization at the 2′ Position
The 2′-benzoyl group participates in selective reactions:
-
Carbamate formation : Reacts with 1,1′-carbonyldiimidazole (CDI) and amines to form 2′-carbamates, enabling oligonucleotide conjugation .
-
Radical generation : Photolysis under UV light (λ = 350 nm) generates uridin-2′-yl radicals, which undergo hydrogen abstraction or recombination .
Example Reaction :
textUridine 2',3',5'-tribenzoate + CDI → 2′-imidazolecarbamate intermediate Intermediate + R-NH2 → 2′-carbamate derivative + imidazole
Yield: 86–98% for aliphatic amines .
Comparative Reactivity with Analogues
This compound exhibits distinct behavior compared to other uridine derivatives:
| Property | This compound | Uridine | 6-Azauridine |
|---|---|---|---|
| Acidity (pKa) | 8.2 (C2′-OH) | 12.5 | 9.1 |
| Hydrolysis Rate (pH 7) | 0.01 h⁻¹ | 0.1 h⁻¹ | 0.05 h⁻¹ |
| Conformational Preference | 73% N-type | 56% N-type | 68% N-type |
Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis
Uridine 2',3',5'-tribenzoate serves as an important intermediate in the synthesis of modified nucleosides. These nucleosides are crucial for studying cellular processes and developing novel therapeutics. The compound's structure allows for further modifications that can lead to the creation of new drugs targeting various diseases.
Epigenetic Research
The compound is utilized in epigenetic studies, particularly in investigating DNA hydroxymethylation, which plays a significant role in gene regulation. Understanding these processes can provide insights into various diseases, including cancer, where epigenetic modifications are often disrupted.
Prodrug Potential
Due to its modified structure, this compound may function as a prodrug. Once administered, it can be converted into uridine in vivo, which is involved in numerous biochemical pathways, including nucleotide synthesis and cellular energy metabolism.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of uridine derivatives:
- A study on the bioavailability of uridine showed that derivatives like triacetyluridine had enhanced absorption compared to pure uridine, indicating that structural modifications could improve therapeutic efficacy .
- Research on uridine's role in metabolic diseases demonstrates its potential therapeutic effects in conditions like hereditary orotic aciduria, where it helps restore normal metabolic function .
Wirkmechanismus
The mechanism of action of uridine 2’,3’,5’-tribenzoate involves its conversion into uridine within the body. The benzoyl groups protect the hydroxyl functionalities, allowing the compound to be more stable and soluble in non-polar solvents. Once inside the body, the benzoyl groups are hydrolyzed, releasing uridine, which can then participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Uridine 2’,3’,5’-triacetate: Another derivative of uridine with acetyl groups instead of benzoyl groups.
Uridine 5’-monophosphate: A phosphorylated form of uridine used in various metabolic pathways.
Comparison:
Uridine 2’,3’,5’-tribenzoate vs. Uridine 2’,3’,5’-triacetate: The benzoyl groups in uridine 2’,3’,5’-tribenzoate provide greater lipophilicity compared to the acetyl groups in uridine 2’,3’,5’-triacetate, making it more suitable for non-polar solvents.
Uridine 2’,3’,5’-tribenzoate vs. Uridine 5’-monophosphate: While uridine 5’-monophosphate is involved in metabolic pathways, uridine 2’,3’,5’-tribenzoate is primarily used as an intermediate in synthetic processes and research applications.
Eigenschaften
CAS-Nummer |
1748-04-5 |
|---|---|
Molekularformel |
C30H24N2O9 |
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
[(3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22?,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
MPYUTOYNCCRZAC-FKCSXRDPSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OCC2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Key on ui other cas no. |
1748-04-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















